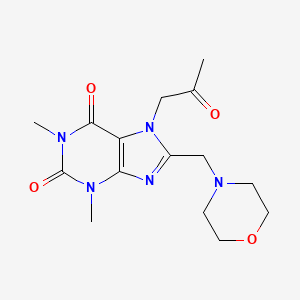
3-(1-Pivaloylazetidin-3-yl)thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiazolidin-2,4-dione (TZD) is a heterocyclic compound that consists of a five-membered saturated thiazolidine ring with sulfur at 1 and nitrogen at 3, along with two carbonyl functional groups at the 2 and 4 positions . The TZD moiety plays a central role in the biological functioning of several essential molecules .
Synthesis Analysis
A series of novel phthalimido-thiazolidine-2-4-dione derivatives were synthesized by two different synthetic routes . The compounds were tested and evaluated in vitro, through antineoplastic activities against cancer cells .Molecular Structure Analysis
The chemical structures of thiazolidine-2,4-dione molecules were established using physiochemical parameters and spectral techniques .Chemical Reactions Analysis
The fast reaction kinetics between 1,2-aminothiols and aldehydes under physiological conditions afforded a thiazolidine product that remains stable and did not require any catalyst .Physical And Chemical Properties Analysis
The physical and chemical properties of thiazolidine-2,4-dione molecules were established using physiochemical parameters and spectral techniques .Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Activities
Research has demonstrated that derivatives of thiazolidine-2,4-dione exhibit varying degrees of antimicrobial and antifungal activities. A study by Abd Alhameed et al. (2019) synthesized novel thiazolidine-2,4-dione carboxamide and amino acid derivatives, showing weak to moderate antibacterial activity against Gram-negative bacteria and antifungal activity. Similarly, Prakash et al. (2011) synthesized a series of 5-((3-aryl-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolidine-2,4-diones, which displayed significant antifungal activity and good activity against gram-positive bacteria.
Anti-hyperglycemic and Anti-hyperlipidemic Agents
Thiazolidine-2,4-dione derivatives have been investigated for their anti-diabetic activity. Shrivastava et al. (2016) designed and synthesized a novel series of these derivatives, showing significant effects in lowering blood glucose and triglyceride levels, comparable to the standard drug pioglitazone.
Anti-inflammatory and Anticancer Activities
A study by Ma et al. (2011) synthesized compounds based on the thiazolidine-2,4-dione moiety, which demonstrated significant inhibition of inflammatory markers and showed protective properties in inflammation and arthritis models. Additionally, Asati and Bharti (2018) reported on novel thiazolidine-2,4-dione derivatives designed as potential anti-cancer agents, showing significant cytotoxic activity against breast cancer cell lines.
Selective Chemical Synthesis Applications
The selective pivaloylation of hydroxyl groups under neutral conditions by derivatives of thiazolidine, as reported by Yamada (1992), highlights the compound's utility in selective synthetic processes, indicating its importance in medicinal chemistry for the synthesis of more complex molecules.
Mecanismo De Acción
Target of Action
The primary target of the compound 3-(1-Pivaloylazetidin-3-yl)thiazolidine-2,4-dione is the peroxisome proliferator-activated receptors (PPARs), specifically PPARγ . PPARs are a group of nuclear receptors and the endogenous ligands for these receptors are free fatty acids and eicosanoids .
Mode of Action
This compound acts by activating PPARγ . When activated, the receptor binds to DNA in complex with the retinoid X receptor (RXR), another nuclear receptor, increasing transcription of a number of specific genes and decreasing transcription of others . The main effect of expression and repression of specific genes is an increase in the storage of fatty acids in adipocytes, thereby decreasing the amount of fatty acids present in circulation .
Biochemical Pathways
The activation of PPARγ by this compound affects several biochemical pathways. The most significant of these is the increase in the storage of fatty acids in adipocytes, which leads to a decrease in the amount of fatty acids present in circulation . As a result, cells become more dependent on the oxidation of carbohydrates, more specifically glucose, in order to yield energy for other cellular processes .
Result of Action
The activation of PPARγ by this compound leads to an increase in the storage of fatty acids in adipocytes . This results in a decrease in the amount of fatty acids present in circulation . Consequently, cells become more dependent on the oxidation of carbohydrates, more specifically glucose, in order to yield energy for other cellular processes .
Direcciones Futuras
The thiazolidin-2,4-dione (TZD) scaffold exhibits a wide range of biological activities . TZD analogues exhibit their hypoglycemic activity by improving insulin resistance through PPAR-γ receptor activation, their antimicrobial action by inhibiting cytoplasmic Mur ligases, and their antioxidant action by scavenging reactive oxygen species (ROS) . These findings suggest that thiazolidin-2,4-dione and its derivatives may have potential applications in the development of new drugs aimed at improving treatments for various diseases .
Propiedades
IUPAC Name |
3-[1-(2,2-dimethylpropanoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S/c1-11(2,3)9(15)12-4-7(5-12)13-8(14)6-17-10(13)16/h7H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVNDBWXMFGOVSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CC(C1)N2C(=O)CSC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 3-(8-(4-methoxybenzyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2566098.png)
![(Z)-3-[2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-1-yl]-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B2566100.png)
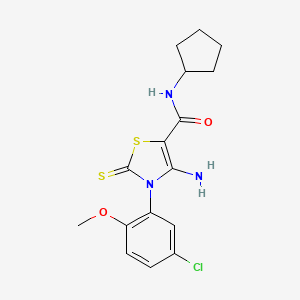
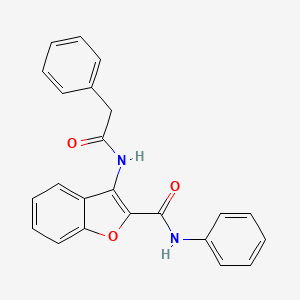
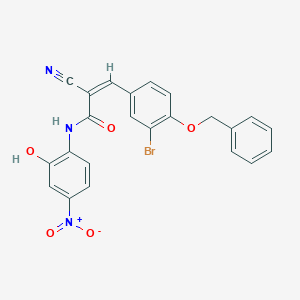
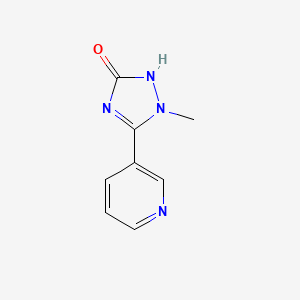
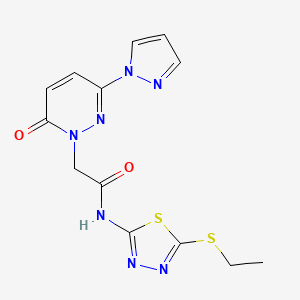
![1-(4-Ethoxyphenyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea](/img/structure/B2566108.png)
![5,8-Dioxaspiro[3.5]nonan-9-ylmethanol](/img/structure/B2566109.png)
![6-chloro-3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2566111.png)
![Tert-butyl 4-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-3-hydroxypiperidine-1-carboxylate](/img/structure/B2566112.png)
